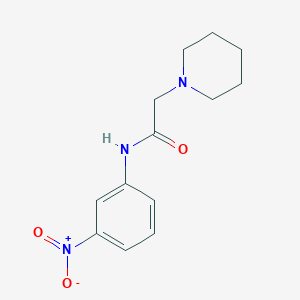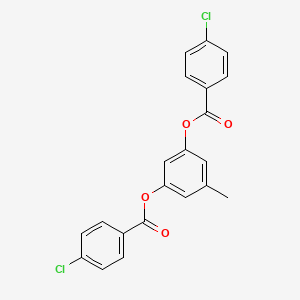
1-(2-bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The bromoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate bromoalkane.
- Reaction conditions: Solvent (e.g., DMF), base (e.g., K2CO3), moderate temperatures.
Functionalization with Hydroxy and Methoxyphenyl Groups:
- These groups can be introduced through electrophilic aromatic substitution or via coupling reactions.
- Reaction conditions: Catalysts (e.g., Pd/C), solvents (e.g., ethanol), and controlled temperatures.
Addition of the Phenylcarbonyl Group:
- The phenylcarbonyl group can be added via Friedel-Crafts acylation or similar reactions.
- Reaction conditions: Lewis acids (e.g., AlCl3), solvents (e.g., dichloromethane), and low temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrol-2-one Core:
- Starting with a suitable diketone or keto-ester, the pyrrol-2-one core can be synthesized via a cyclization reaction.
- Reaction conditions: Acidic or basic catalysts, elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3 in acidic or neutral conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or THF.
Substitution: Nucleophiles (amines, thiols) in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrol-2-one derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique functional groups.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Materials Science:
Chemical Sensors: Used in the design of sensors for detecting specific analytes.
Mecanismo De Acción
The mechanism by which 1-(2-bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(2-Chloroethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-(2-Bromoethyl)-3-hydroxy-5-(4-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Comparison:
- Uniqueness: The presence of the bromoethyl group in 1-(2-bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one makes it more reactive in nucleophilic substitution reactions compared to its chloroethyl analog.
- Functional Groups: The methoxyphenyl group provides unique electronic properties that can influence the compound’s reactivity and interactions with biological targets.
This compound’s unique combination of functional groups and reactivity makes it a valuable molecule for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H18BrNO4 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
(4Z)-1-(2-bromoethyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18BrNO4/c1-26-15-9-7-13(8-10-15)17-16(18(23)14-5-3-2-4-6-14)19(24)20(25)22(17)12-11-21/h2-10,17,23H,11-12H2,1H3/b18-16- |
Clave InChI |
BRSSUPSDHBPOFY-VLGSPTGOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCBr |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)

![(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11539599.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B11539626.png)
![N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11539627.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11539633.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539635.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl}-3-(3,4-dichlorophenyl)-1-hydroxyurea](/img/structure/B11539647.png)

